molecular formula C9H19N5O2Si B2934524 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1803601-42-4

5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2934524
CAS RN: 1803601-42-4
M. Wt: 257.369
InChI Key: ZVOONXORXFRUGD-UHFFFAOYSA-N
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Description

“5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide” is a type of triazole compound . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known to show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . There are various synthetic methods reported to date that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .


Molecular Structure Analysis

Triazoles have a unique structure and properties, which make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions. For instance, a transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds has been reported .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry . Their strong dipole moment (4.8–5.6 Debye) and hydrogen bonding ability make them useful in this field .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . The substituted 1,2,3-triazole motif structurally resembles the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . This involves the use of biological molecules for chemical reactions.

Chemical Biology

1,2,3-Triazoles are used in chemical biology . This field involves the application of chemical techniques, tools, and methods to the study of biological systems.

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . This is a technique used in cellular biology to visualize where molecules, cells, or tissues are located in an organism.

Materials Science

1,2,3-Triazoles are used in materials science . This involves the discovery and design of new materials, with an emphasis on solids.

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to bind with a variety of enzymes and receptors in the biological system . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Future Directions

The future directions in the research of triazoles involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

5-amino-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O2Si/c1-17(2,3)5-4-16-6-14-8(10)7(9(11)15)12-13-14/h4-6,10H2,1-3H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOONXORXFRUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C(N=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N5O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide

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